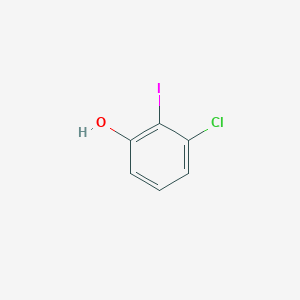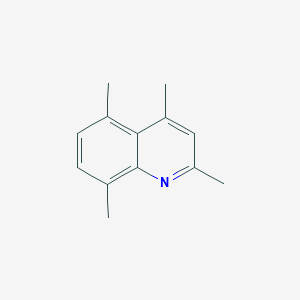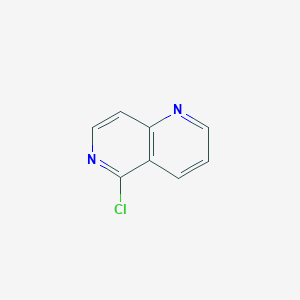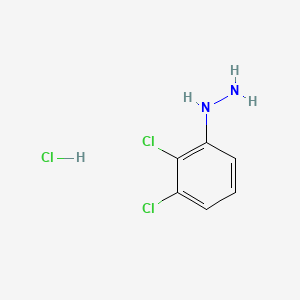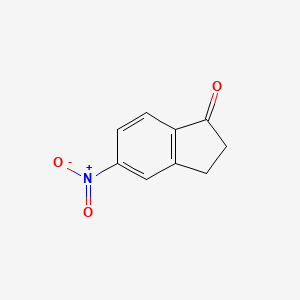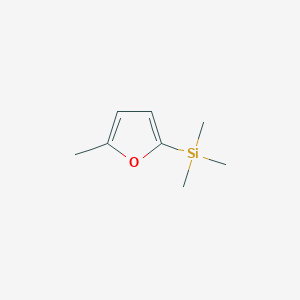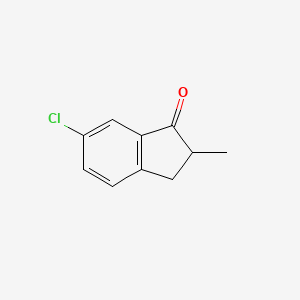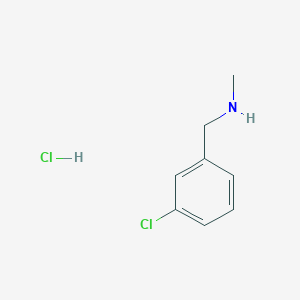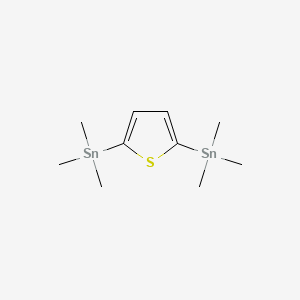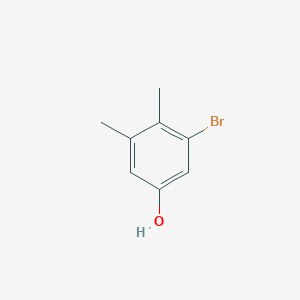
3-ブロモ-4,5-ジメチルフェノール
概要
説明
“3-Bromo-4,5-dimethylphenol” is a chemical compound with the molecular formula C8H9BrO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4,5-dimethylphenol” consists of a phenol ring with two methyl groups and one bromine atom . The IUPAC name for this compound is 3-bromo-4,5-dimethylphenol .
Physical and Chemical Properties Analysis
“3-Bromo-4,5-dimethylphenol” is a solid at room temperature . It has a molecular weight of 201.06 . Further physical and chemical properties are not specified in the search results.
科学的研究の応用
医薬品化学: 抗酸化特性
3-ブロモ-4,5-ジメチルフェノール: は、その潜在的な抗酸化特性について研究されています。 研究によると、この化合物の誘導体は、Nrf2/HO-1経路を通じて皮膚細胞を酸化損傷から保護する可能性があります 。この経路は、がんや神経変性疾患などのさまざまな疾患に関係する酸化ストレスに対する細胞防御に不可欠です。
環境科学: 汚染物質の分解
環境科学では、3-ブロモ-4,5-ジメチルフェノールは、汚染物質の分解を研究するために使用できます。 その臭素化されたフェノール構造は、水生環境における類似の化合物の分解を理解するための潜在的な候補であり、これは水浄化プロセスに不可欠です .
材料科学: ポリマーの合成
この化合物は、ポリマーの合成における前駆体として役立ちます。 そのフェノール構造により、重合反応に参加することができ、耐久性や熱安定性などのユニークな特性を持つ新しい材料につながる可能性があります .
分析化学: クロマトグラフィー標準
3-ブロモ-4,5-ジメチルフェノール: は、その独特の化学特性により、クロマトグラフィー分析の標準として使用できます。 機器の校正に役立ち、同様の有機分子の識別の参照化合物として役立ちます .
生化学: 酵素阻害研究
化合物の構造により、特定の酵素の阻害剤として機能します。 これは、生化学で酵素の速度論とメカニズムを研究するのに特に役立ち、新しい薬剤や治療戦略の開発につながる可能性があります .
産業用途: 化学中間体
工業環境では、3-ブロモ-4,5-ジメチルフェノールは、さまざまな製品の合成における化学中間体として使用されます。 染料、香料、医薬品の作成に使用でき、化学製造プロセスにおける汎用性を示しています .
作用機序
Target of Action
3-Bromo-4,5-dimethylphenol is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for various compounds.
Mode of Action
It is known to cause irritation when it comes into contact with the skin or eyes, and it may cause respiratory irritation when inhaled . This suggests that the compound interacts with its targets, causing changes that result in irritation.
Biochemical Pathways
3-Bromo-4,5-dimethylphenol may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of 3-Bromo-4,5-dimethylphenol.
Result of Action
Given its irritant properties, it is likely that the compound causes cellular changes that result in irritation and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4,5-dimethylphenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound to prevent respiratory irritation .
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-4,5-dimethylphenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby impacting its catalytic efficiency.
Cellular Effects
The effects of 3-Bromo-4,5-dimethylphenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-Bromo-4,5-dimethylphenol can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cells . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-Bromo-4,5-dimethylphenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, 3-Bromo-4,5-dimethylphenol can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4,5-dimethylphenol can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 3-Bromo-4,5-dimethylphenol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Bromo-4,5-dimethylphenol can also result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which may alter its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-dimethylphenol vary with different dosages in animal models. At low doses, it may exert beneficial effects, such as reducing inflammation or oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as tissue damage or organ dysfunction. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
3-Bromo-4,5-dimethylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 3-Bromo-4,5-dimethylphenol within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
3-Bromo-4,5-dimethylphenol’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
3-bromo-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYZGLNIKGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504510 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71942-14-8 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

